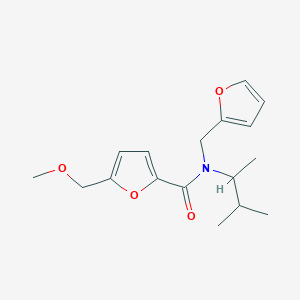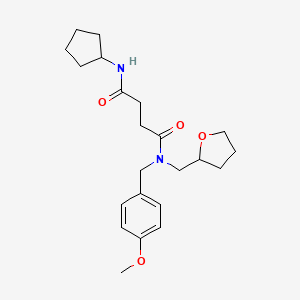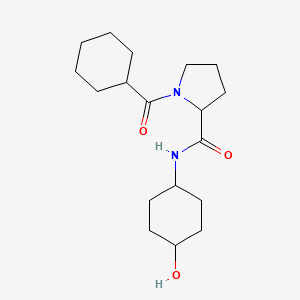![molecular formula C21H21N3O3 B5903868 N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B5903868.png)
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide, also known as MLN-4760, is a small molecule compound that has shown potential in scientific research applications.
Mecanismo De Acción
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is a selective inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can modulate these processes and potentially treat diseases associated with abnormal cell growth and death.
Biochemical and Physiological Effects:
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can protect against neuronal death and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its high selectivity for GSK-3β, which reduces the potential for off-target effects. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has good bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. However, one limitation of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its low solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown potential in treating various diseases, and future research can explore its potential in other areas. One future direction is to investigate N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating metabolic disorders, such as diabetes and obesity, as GSK-3β is involved in glucose metabolism and insulin signaling. Another future direction is to study N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating psychiatric disorders, such as bipolar disorder and schizophrenia, as GSK-3β has been implicated in these disorders. Additionally, future research can explore the use of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide in combination with other drugs to enhance its therapeutic potential.
Métodos De Síntesis
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with N-methyl-N-(3-phenylisoxazol-5-yl)methylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation research has also shown that N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-20(25)22-17-11-7-10-16(12-17)21(26)24(2)14-18-13-19(23-27-18)15-8-5-4-6-9-15/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHIOAQOLPPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)


![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyrazin-2-ylethyl)benzamide](/img/structure/B5903833.png)
acetic acid](/img/structure/B5903841.png)
![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-(3-ethoxy-2-hydroxypropyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903866.png)
![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)